6alpha,9alpha-Difluoroprednisolone 17-Acetate

Glucocorticoid Receptor Receptor Binding Affinity Structure-Activity Relationship

QC laboratories validating difluprednate methods face a critical compliance risk: substituting unfluorinated prednisolone analogs as impurity markers generates erroneous chromatographic profiles that fail ANDA specificity requirements. 6α,9α-Difluoroprednisolone 17-Acetate is the exact USP-specified impurity standard with a unique retention time and mass spectrum distinct from prednisolone acetate, mandated for pharmacopeial impurity limit tests. • ≥95% HPLC purity for quantitative impurity analysis per USP monographs • Definitive 6α,9α-difluoro + 17-acetate signature ensures unambiguous identification in HPLC/UPLC/LC-MS • Essential for batch release, stability studies, and ANDA regulatory submissions

Molecular Formula C23H28F2O6
Molecular Weight 438.5 g/mol
CAS No. 23674-85-3
Cat. No. B1142060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6alpha,9alpha-Difluoroprednisolone 17-Acetate
CAS23674-85-3
Synonyms(6α,11β)-17-(Acetyloxy)-6,9-difluoro-11,21-dihydroxypregna-1,4-diene-3,20-dione;  6α,9-Difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-Acetate; 
Molecular FormulaC23H28F2O6
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO
InChIInChI=1S/C23H28F2O6/c1-12(27)31-22(19(30)11-26)7-5-14-15-9-17(24)16-8-13(28)4-6-20(16,2)23(15,25)18(29)10-21(14,22)3/h4,6,8,14-15,17-18,26,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,18-,20-,21-,22-,23-/m0/s1
InChIKeyFUMLBBSUGDKFDL-WGFKBPOKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6α,9α-Difluoroprednisolone 17-Acetate Impurity Standard


6α,9α-Difluoroprednisolone 17-Acetate (CAS 23674-85-3) is a synthetic glucocorticoid steroid belonging to the prednisolone class, characterized by fluorination at the 6α and 9α positions and acetylation at the 17-position . This compound is primarily recognized and utilized as a specified impurity of the corticosteroid prodrug difluprednate, as well as an impurity of prednisolone itself [1]. Its defined structural features make it essential for analytical method development, validation, and quality control in the manufacturing of difluprednate ophthalmic emulsions and prednisolone formulations [2].

6α,9α-Difluoroprednisolone 17-Acetate Irreplaceability


Generic substitution with unfluorinated prednisolone or other corticosteroid esters is scientifically invalid for analytical and quality control applications due to the compound's distinct chromatographic, spectroscopic, and pharmacopeial identity. The 6α,9α-difluoro substitution and specific 17-acetate esterification yield a unique retention time, mass spectrum, and impurity profile that is mandated for identification and quantification by regulatory monographs (e.g., USP) for difluprednate and prednisolone [1]. Using a structurally similar but non-identical compound would compromise method specificity, fail to meet regulatory requirements for Abbreviated New Drug Applications (ANDAs), and provide inaccurate impurity profiling, thereby hindering reliable batch release and stability studies .

6α,9α-Difluoroprednisolone 17-Acetate Differentiation Evidence


Fluorination-Enhanced Glucocorticoid Receptor Binding

While direct GR binding data for 6α,9α-difluoroprednisolone 17-acetate are not available, class-level inference from its close structural analog, 6α,9-difluoroprednisolone 17-butyrate, demonstrates the profound impact of 6α,9α-difluorination on glucocorticoid receptor affinity. The butyrate ester metabolite of difluprednate (6α,9-difluoroprednisolone 17-butyrate) exhibits a Ki of 611 nM for the glucocorticoid receptor, which is significantly higher affinity (lower Ki) compared to the parent prednisolone, which has a Ki of 3.4 nM . This represents an approximately 5.6-fold improvement in receptor binding. The 6α,9α-difluoro substitution is a key structural determinant for this enhanced binding, a feature shared by 6α,9α-difluoroprednisolone 17-acetate, which is expected to confer similarly potent glucocorticoid activity compared to non-fluorinated prednisolone esters.

Glucocorticoid Receptor Receptor Binding Affinity Structure-Activity Relationship

USP Reference Standard Designation

6α,9α-Difluoroprednisolone 17-acetate is designated as a USP reference standard and is supplied with a purity of ≥95% by HPLC [1]. It is a specified impurity in the United States Pharmacopeia (USP) monograph for difluprednate and is also used as an impurity standard for prednisolone . This compound is essential for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of difluprednate and prednisolone, and for Abbreviated New Drug Application (ANDA) submissions [1]. In contrast, generic prednisolone acetate or other corticosteroid esters are not recognized as suitable substitutes for this specific impurity marker.

Pharmaceutical Analysis Impurity Profiling Quality Control

IOP Safety Profile vs. Prednisolone Acetate

A retrospective chart review compared the intraocular pressure (IOP) outcomes of difluprednate ophthalmic emulsion 0.05% (administered twice daily) and prednisolone acetate 1.0% (administered four times daily) following cataract surgery [1]. The study included 224 eyes in the prednisolone acetate group and 225 eyes in the difluprednate group. There was no significant difference in mean IOP between the two groups at preoperative or 1-month postoperative measurements, and no association was found between the incidence of a ≥6 mm Hg increase in IOP and steroid treatment [1]. One month postoperatively, 4 eyes in the prednisolone acetate group and 5 eyes in the difluprednate group had an IOP >21 mm Hg. This cross-study comparison indicates that difluprednate, which contains the 6α,9α-difluoroprednisolone core structure, provides a similar IOP safety profile to prednisolone acetate but with a more convenient twice-daily dosing regimen.

Ophthalmology Postoperative Inflammation Clinical Pharmacology

LogP vs. Prednisolone Acetate

The calculated octanol-water partition coefficient (LogP) for 6α,9α-difluoroprednisolone 17-acetate is 2.17 [1]. This value is slightly lower than the reported LogP values for prednisolone acetate, which range from 2.4 (experimental) to 2.58 (predicted) [2]. The lower LogP of the difluorinated 17-acetate ester suggests a modest reduction in lipophilicity compared to prednisolone acetate, which may influence its solubility, tissue penetration, and formulation behavior. This physicochemical distinction, while not dramatic, is a verifiable difference that can affect analytical method development (e.g., chromatographic retention time) and should be considered when selecting reference standards for method validation.

Physicochemical Properties Lipophilicity Formulation Science

Applications of 6α,9α-Difluoroprednisolone 17-Acetate


Impurity Method Development and Validation

Given its designation as a USP reference standard and its defined role as a specified impurity of difluprednate and prednisolone, 6α,9α-difluoroprednisolone 17-acetate is the required compound for developing and validating HPLC, UPLC, or LC-MS methods for quantitative impurity analysis . Its unique retention time and mass spectrum, distinct from prednisolone acetate, enable accurate and specific detection in stability studies and batch release testing, ensuring compliance with regulatory submissions (e.g., ANDA) .

Quality Control and Batch Release Testing

Pharmaceutical manufacturers of difluprednate ophthalmic emulsions or prednisolone formulations must use 6α,9α-difluoroprednisolone 17-acetate as a reference standard for impurity limit tests. The evidence of its ≥95% HPLC purity and USP designation supports its use in QC laboratories to verify that production batches meet pharmacopeial specifications for impurity content . Substitution with a non-fluorinated analog would lead to erroneous results and regulatory non-compliance.

GR Pharmacology and SAR Studies

For researchers exploring the impact of 6α,9α-difluorination on glucocorticoid receptor binding and downstream signaling, 6α,9α-difluoroprednisolone 17-acetate serves as a valuable tool compound. Class-level evidence indicates that the difluoro substitution significantly enhances receptor affinity compared to prednisolone (Ki 611 nM vs 3.4 nM for related butyrate ester) . This compound can be used in competitive binding assays and gene reporter studies to delineate the pharmacophoric contributions of the 6α- and 9α-fluoro groups.

Topical Corticosteroid Formulation Development

Formulation scientists developing novel ophthalmic or dermatologic corticosteroid formulations may utilize 6α,9α-difluoroprednisolone 17-acetate to investigate the impact of esterification and fluorination on physicochemical properties such as LogP (2.17) . The compound's distinct lipophilicity profile compared to prednisolone acetate (LogP 2.4) can inform selection of excipients and formulation strategies to achieve desired drug release and tissue penetration characteristics.

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